ICI 169369

Descripción

Propiedades

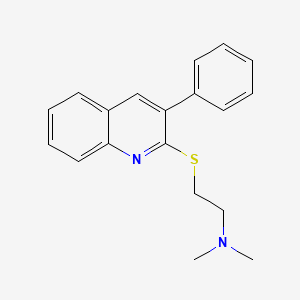

IUPAC Name |

N,N-dimethyl-2-(3-phenylquinolin-2-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-21(2)12-13-22-19-17(15-8-4-3-5-9-15)14-16-10-6-7-11-18(16)20-19/h3-11,14H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOLQGVNMQNERE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85273-96-7 (hydrochloride) |

Source

|

| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40234468 |

Source

|

| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85273-95-6 |

Source

|

| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085273956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-169369 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CT4CS5BA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 169,369

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 169,369 is a potent and selective quinoline derivative that has been characterized as a competitive antagonist of the 5-hydroxytryptamine-2 (5-HT2) receptor. Notably, it also exhibits a unique dual mechanism of action, functioning as an allosteric activator under specific conditions, particularly in the presence of other antagonists like methysergide. This technical guide provides a comprehensive overview of the core mechanism of action of ICI 169,369, detailing its binding affinity, functional pharmacology, and effects on downstream signaling pathways. The document includes structured tables of quantitative data, detailed experimental methodologies for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Competitive Antagonism and Allosteric Modulation

ICI 169,369 primarily acts as a competitive antagonist at the 5-HT2 receptor. This is evidenced by its ability to surmountably and competitively inhibit the contractile effects of 5-HT in various arterial muscle preparations.[1] However, its mechanism is more complex than simple competitive antagonism. In the presence of the non-surmountable antagonist methysergide, which depresses the maximum response to 5-HT, ICI 169,369 can restore the maximal effects of 5-HT.[1] This suggests that ICI 169,369 also functions as a positive allosteric modulator of the 5-HT2 receptor system.

The proposed model for this dual action involves the 5-HT2 receptor existing in two interconvertible states: a highly active state (R) and a low-activity state (R').[1]

-

Competitive Antagonism: ICI 169,369 competes with the endogenous agonist, 5-HT, for the orthosteric binding site on the 5-HT2 receptor.[1]

-

Allosteric Activation: ICI 169,369 and methysergide appear to compete for a common allosteric site. While methysergide stabilizes the low-activity R' state, ICI 169,369 facilitates the highly active R-state, thereby restoring the receptor's responsiveness to 5-HT even in the presence of methysergide.[1]

This dual mechanism makes ICI 169,369 a unique pharmacological tool for studying the 5-HT2 receptor and a potential therapeutic agent with a nuanced modulatory profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of ICI 169,369 with serotonin receptors.

Table 1: Binding Affinity of ICI 169,369

| Receptor Subtype | Preparation | Radioligand | Ki (M) | Reference |

| 5-HT2 | Rat Cortex | [3H]Ketanserin | 1.79 x 10⁻⁸ | [2] |

| 5-HT1 | Rat Cortex | [3H]5-HT | 1.58 x 10⁻⁶ | [2] |

Table 2: Functional Antagonist Potency of ICI 169,369

| Preparation | Agonist | Parameter | Value | Reference |

| Calf Coronary Artery | 5-HT | pKB | 9.1 | [1] |

| Rat Tail Artery | 5-HT | pKB | 8.8 | [1] |

| Rat Caudal Artery | 5-HT | pA2 | 8.18 ± 0.5 | [2] |

| Rabbit Aorta | 5-HT | Competitive Antagonist | - | [2] |

| Pig Coronary Artery | 5-HT | Competitive Antagonist | - | [2] |

| Rat Stomach Fundus (5-HT1C) | 5-HT | Non-surmountable Antagonist | - | [2] |

Table 3: Selectivity Profile of ICI 169,369

| Receptor Type | Activity | Concentration (M) | Reference |

| 5-HT3 | Inactive | > 10⁻⁶ | [2] |

| α1-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |

| α2-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |

| β1-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |

| β2-adrenergic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |

| H1 (Histamine) | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |

| H2 (Histamine) | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |

| Muscarinic | Inactive | 10⁻⁶ or 10⁻⁵ | [2] |

Experimental Protocols

Isometric Contraction Studies in Arterial Muscle

This protocol is based on the methodology used to determine the competitive antagonist and allosteric activator properties of ICI 169,369.[1]

Objective: To measure the contractile response of isolated arterial muscle to 5-HT in the presence and absence of ICI 169,369 and other antagonists.

Materials:

-

Calf coronary arteries or rat tail arteries

-

Krebs solution (composition not specified in the abstract)

-

5-Hydroxytryptamine (5-HT)

-

ICI 169,369

-

Methysergide

-

Isometric force transducer

-

Organ bath system

Procedure:

-

Isolate preparations from calf coronary artery or rat tail artery.

-

Remove the endothelium by gentle rubbing.

-

Mount the arterial preparations in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Connect the preparations to isometric force transducers to record changes in tension.

-

Allow the tissues to equilibrate under a resting tension (specific tension not detailed in the abstract).

-

Competitive Antagonism Assay:

-

Generate cumulative concentration-response curves to 5-HT.

-

Pre-incubate tissues with varying concentrations of ICI 169,369 (1-3000 nM) for a specified period.

-

Generate a second set of cumulative concentration-response curves to 5-HT in the presence of ICI 169,369.

-

Calculate the pKB value to quantify the competitive antagonism.

-

-

Allosteric Activator Assay:

-

Depress the maximum contractile response to 5-HT by pre-incubating tissues with methysergide (e.g., 20 nM for coronary artery, 100 nM for tail artery).

-

In the continued presence of methysergide, add ICI 169,369 (100-300 nM).

-

Observe the restoration of the maximum 5-HT-induced contraction.

-

In a separate experiment, pre-incubate tissues with ICI 169,369 before the addition of methysergide to assess the prevention of the depressive effect.

-

Radioligand Binding Assay

This protocol is based on the methodology used to determine the binding affinity of ICI 169,369 for 5-HT1 and 5-HT2 receptors.[2]

Objective: To determine the equilibrium dissociation constant (Ki) of ICI 169,369 for 5-HT1 and 5-HT2 receptors.

Materials:

-

Rat cortical membranes

-

[3H]5-HT (for 5-HT1 sites)

-

[3H]Ketanserin (for 5-HT2 sites)

-

ICI 169,369

-

Incubation buffer (composition not specified in the abstract)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a suspension of rat cortical membranes.

-

In assay tubes, combine the membrane preparation, the respective radioligand ([3H]5-HT or [3H]Ketanserin), and varying concentrations of ICI 169,369.

-

Incubate the mixture at a specific temperature and for a specific duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of ICI 169,369 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

5-HT2 Receptor Signaling Pathway

5-HT2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Activation of the 5-HT2 receptor by an agonist like serotonin initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

Caption: 5-HT2 receptor Gq-coupled signaling pathway.

Dual Mechanism of ICI 169,369 at the 5-HT2 Receptor

The following diagram illustrates the proposed dual mechanism of action of ICI 169,369, highlighting its roles as both a competitive antagonist and a positive allosteric modulator.

References

An In-Depth Technical Guide to ICI 169369: A Selective 5-HT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 169369, with the chemical name 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a potent and selective competitive antagonist of the 5-HT2 receptor.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed information on its binding affinity, selectivity against other receptors, and functional antagonism is presented in structured tables. Furthermore, this guide outlines the key signaling pathways associated with the 5-HT2 receptor and provides detailed experimental protocols for relevant in vitro assays. Visual diagrams generated using the DOT language are included to illustrate these pathways and a typical drug discovery workflow for a 5-HT2 receptor antagonist. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology and drug development.

Chemical Properties

| Property | Value |

| Chemical Name | 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline |

| Molecular Formula | C19H20N2S |

| Molecular Weight | 308.44 g/mol |

Pharmacological Profile

Binding Affinity

The binding affinity of this compound for serotonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate a significantly higher affinity for the 5-HT2 receptor compared to the 5-HT1 receptor subtype.

| Receptor Subtype | Ki (M) | Reference Tissue |

| 5-HT2 | 1.79 x 10⁻⁸ | Rat Cortex |

| 5-HT1 | 1.58 x 10⁻⁶ | Rat Brain Synaptosomes |

Data compiled from multiple sources.

Functional Antagonism

In vitro functional assays have confirmed the competitive antagonist activity of this compound at the 5-HT2 receptor. The pA2 and pKB values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, are summarized below.

| Tissue Preparation | Agonist | Parameter | Value |

| Rabbit Aorta | 5-HT | pA2 | 8.18 ± 0.5 |

| Pig Coronary Artery | 5-HT | - | Competitive Antagonist |

| Rat Caudal Artery | 5-HT | pA2 | Similar to Ketanserin (8.42 ± 0.06) |

| Calf Coronary Artery | 5-HT | pKB | 9.1 |

| Rat Tail Artery | 5-HT | pKB | 8.8 |

Data compiled from multiple sources.

Receptor Selectivity

This compound exhibits a high degree of selectivity for the 5-HT2 receptor. At concentrations up to 10⁻⁶ M or 10⁻⁵ M, it has been shown to be inactive at a range of other receptor types, highlighting its specific pharmacological profile.

| Receptor Type | Activity |

| α1-adrenergic | Inactive |

| α2-adrenergic | Inactive |

| β1-adrenergic | Inactive |

| β2-adrenergic | Inactive |

| H1-histaminergic | Inactive |

| H2-histaminergic | Inactive |

| Muscarinic | Inactive |

| 5-HT3 | Inactive |

Signaling Pathways

The 5-HT2A receptor, a subtype of the 5-HT2 receptor family, is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to a cascade of intracellular events, as depicted in the diagram below.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for 5-HT2 Receptor Affinity

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the 5-HT2 receptor.

Materials:

-

Receptor Source: Rat cortical membranes.

-

Radioligand: [³H]-Ketanserin or [³H]-Spiperone (a selective 5-HT2A antagonist).

-

Non-specific Binding Control: Unlabeled 5-HT or a high concentration of a known 5-HT2 antagonist (e.g., Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add radioligand and membrane preparation to the assay buffer.

-

Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of the non-specific binding control to the assay buffer.

-

Competition Binding: Add radioligand, membrane preparation, and varying concentrations of the test compound to the assay buffer.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay for Functional Antagonism

This protocol outlines a method to assess the functional antagonist activity of a compound at the 5-HT2 receptor using isolated arterial tissue.

Materials:

-

Tissue: Rabbit aorta, rat caudal artery, or other suitable arterial tissue.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution or similar, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Agonist: Serotonin (5-HT).

-

Antagonist: Test compound (this compound).

-

Instrumentation: Isolated tissue bath system with force-displacement transducers and a data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired artery and place it in ice-cold PSS. Carefully clean the artery of surrounding connective tissue and cut it into rings of appropriate size (e.g., 2-3 mm).

-

Mounting: Mount the arterial rings in the tissue baths between two hooks, one fixed and the other connected to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate in the PSS for at least 60-90 minutes under a resting tension (e.g., 1-2 g). Replace the PSS every 15-20 minutes.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability. Wash the tissues and allow them to return to baseline.

-

Cumulative Concentration-Response Curve (CCRC) to Agonist: Add increasing concentrations of 5-HT to the bath in a cumulative manner and record the contractile response until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a specific concentration of the test compound (this compound) for a predetermined time (e.g., 30-60 minutes).

-

CCRC in the Presence of Antagonist: In the continued presence of the antagonist, repeat the cumulative addition of 5-HT and record the contractile response.

-

Data Analysis: Plot the concentration-response curves for 5-HT in the absence and presence of the antagonist. For a competitive antagonist, there will be a parallel rightward shift of the CCRC with no change in the maximal response. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value.

Drug Discovery and Preclinical Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of a small molecule GPCR antagonist like this compound.

Caption: GPCR Antagonist Discovery Workflow.

Synthesis and Purification

A series of 2-[(2-aminoethyl)thio]quinolines, including this compound, have been synthesized in the pursuit of novel and selective 5-HT2 antagonists. The general synthetic approach involves the reaction of a 3-substituted-2-chloroquinoline with an appropriate 2-aminoethanethiol.[1]

For basic quinoline derivatives like this compound, purification can be challenging due to their interaction with acidic silica gel. Common purification strategies include:

-

Column Chromatography with Deactivated Silica Gel: Pre-treating silica gel with a basic solution, such as triethylamine in the eluent, can neutralize acidic sites and improve separation.

-

Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel.

-

Crystallization: Conversion of the final compound to a salt (e.g., hydrochloride) followed by recrystallization is an effective method for purification.

Pharmacokinetic Profile

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, is not extensively available in the public domain. However, the study of quinoline derivatives in general provides some insight. The pharmacokinetic properties of these compounds are significantly influenced by the nature and position of their substituents.[2] For a comprehensive understanding of the therapeutic potential of this compound, further in vivo pharmacokinetic studies are necessary.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2 receptor antagonist. Its distinct pharmacological profile makes it a valuable tool for researchers investigating the physiological and pathological roles of the 5-HT2 receptor. This technical guide provides a consolidated resource of its chemical and pharmacological properties, along with detailed experimental methodologies for its characterization. The included diagrams of the 5-HT2A signaling pathway and a typical drug discovery workflow offer a visual framework for understanding its mechanism of action and the process of developing similar antagonists. Further investigation into the in vivo pharmacokinetics of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Allosteric Modulator Properties of ICI 169,369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of ICI 169,369, focusing on its dual role as a competitive antagonist and a positive allosteric modulator of the 5-hydroxytryptamine2 (5-HT2) receptor. This document synthesizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways and theoretical models associated with its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of ICI 169,369 with serotonin receptors.

Table 1: Receptor Binding Affinity of ICI 169,369

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| 5-HT2 | Rat Cortex | [3H]Ketanserin | 17.9 | [1][2] |

| 5-HT1 | Rat Cortex | [3H]5-HT | 1580 | [1][2] |

Table 2: Antagonist Potency of ICI 169,369 at the 5-HT2 Receptor

| Tissue Preparation | Species | Agonist | pA2 / pKB | Reference |

| Rat Caudal Artery | Rat | 5-HT | 8.18 ± 0.5 | [1] |

| Calf Coronary Artery | Bovine | 5-HT | 9.1 | [3] |

| Rat Tail Artery | Rat | 5-HT | 8.8 | [3] |

Table 3: Allosteric Modulator Activity of ICI 169,369 at the 5-HT2 Receptor in the Presence of Methysergide

| Tissue Preparation | Species | Methysergide Concentration | ICI 169,369 Concentration (nM) | Effect | Reference |

| Calf Coronary Artery | Bovine | 20 nM | 100-300 | Restored maximum 5-HT effect | [3] |

| Rat Tail Artery | Rat | 100 nM | 100-300 | Restored maximum 5-HT effect | [3] |

Experimental Protocols

This section details the methodologies used to characterize the pharmacological profile of ICI 169,369.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of ICI 169,369 for different receptor subtypes.

Objective: To quantify the affinity of ICI 169,369 for 5-HT1 and 5-HT2 receptors.

General Protocol:

-

Membrane Preparation:

-

Rat cerebral cortex is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined.

-

-

Binding Reaction:

-

A fixed concentration of a specific radioligand is incubated with the membrane preparation. For 5-HT2 receptors, [3H]ketanserin is commonly used, while [3H]5-HT is used for 5-HT1 receptors.

-

Increasing concentrations of the unlabeled competitor drug (ICI 169,369) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of ICI 169,369 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isometric Contraction Assays in Arterial Smooth Muscle

These functional assays are used to determine the antagonist potency (pA2/pKB) and to characterize the allosteric properties of ICI 169,369.

Objective: To measure the effect of ICI 169,369 on 5-HT-induced contractions of arterial smooth muscle.

General Protocol:

-

Tissue Preparation:

-

Arteries (e.g., rat tail artery, calf coronary artery) are dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2.

-

The endothelium is often removed by gentle rubbing to eliminate its influence on vascular tone.

-

The arteries are cut into rings or helical strips and mounted in an organ bath between two hooks or wires.

-

-

Isometric Tension Recording:

-

One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

The tissue is placed under a resting tension and allowed to equilibrate for a period (e.g., 60-90 minutes), with periodic washes.

-

Changes in tension are recorded using a data acquisition system.

-

-

Experimental Procedure for Antagonist Potency (pA2/pKB Determination):

-

Cumulative concentration-response curves to 5-HT are generated.

-

The tissue is then incubated with a fixed concentration of ICI 169,369 for a specific period.

-

A second cumulative concentration-response curve to 5-HT is then generated in the presence of the antagonist.

-

This process is repeated with several different concentrations of ICI 169,369.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is calculated using a Schild plot analysis.

-

-

Experimental Procedure for Allosteric Modulation:

-

A concentration-response curve to 5-HT is established.

-

The tissue is then incubated with an insurmountable antagonist like methysergide, which depresses the maximum response to 5-HT.

-

In the continued presence of methysergide, the tissue is then exposed to ICI 169,369.

-

A new concentration-response curve to 5-HT is generated to observe if ICI 169,369 can restore the maximal contraction.

-

Signaling Pathways and Mechanism of Action

5-HT2A Receptor Downstream Signaling

The 5-HT2A receptor, the primary target for ICI 169,369's high-affinity interaction, is a G protein-coupled receptor (GPCR) that predominantly couples to the Gq/G11 family of G proteins. Activation of this pathway initiates a cascade of intracellular events:

Proposed Allosteric Mechanism of ICI 169,369

ICI 169,369 exhibits a complex mechanism of action. While it acts as a competitive antagonist at the orthosteric binding site (where 5-HT binds), it also functions as a positive allosteric modulator at a distinct allosteric site. This dual activity is best explained by a two-state receptor model. In this model, the 5-HT2 receptor can exist in two conformations: an inactive state (R) and an active state (R').

-

5-HT (Agonist): Preferentially binds to and stabilizes the active (R') state, leading to a cellular response.

-

ICI 169,369: Competes with 5-HT at the orthosteric site on the R state. However, it also binds to an allosteric site, stabilizing the active (R') conformation of the receptor, thereby acting as an allosteric activator.

-

Methysergide: Binds to the allosteric site and stabilizes the inactive (R) state, acting as an allosteric antagonist (or inverse agonist).

The interaction between ICI 169,369 and methysergide is competitive at the allosteric site. When methysergide is present, it shifts the equilibrium towards the inactive state, reducing the maximal effect of 5-HT. ICI 169,369, by competing with methysergide for the allosteric site and promoting the active state, can overcome this inhibition and restore the maximal response to 5-HT.

Experimental Workflow for Characterizing Allosteric Properties

The following workflow illustrates the logical sequence of experiments to define the allosteric modulator properties of a compound like ICI 169,369.

References

The Biological Activity of ICI 169369: A Technical Guide

Introduction

ICI 169369, with the chemical name 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a potent and selective pharmacological tool for studying the 5-hydroxytryptamine-2 (5-HT2) receptor system.[1][2][3] Its unique mode of action, exhibiting both competitive antagonism and allosteric modulation, has made it a subject of significant interest in neuropharmacology and cardiovascular research.[1] This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and physiological effects.

Table 1: Binding Affinity of this compound for Serotonin Receptors

| Receptor Subtype | Preparation | Parameter | Value | Reference |

| 5-HT2 | Calf Coronary Artery | pKB | 9.1 | [1] |

| 5-HT2 | Rat Tail Artery | pKB | 8.8 | [1] |

| 5-HT2 | Rat Portal & Superior Mesenteric Veins | Ki | 1-3 nM | [2] |

Table 2: Pharmacological Effects of this compound

| Experimental Model | Effect | Quantitative Measure | Reference |

| 5-HT-induced Contraction in Calf Coronary Artery | Competitive Antagonism | - | [1] |

| 5-HT-induced Contraction in Rat Tail Artery | Competitive Antagonism | - | [1] |

| Methysergide-depressed 5-HT Maximum Effects | Restoration of Maximum Effects | 100-300 nM this compound restored effects depressed by 20-100 nM methysergide | [1] |

| Portal Hypertensive Rats | Reduction in Portal Pressure | Decreased from 13.0 ± 0.4 to 11.3 ± 0.5 mmHg | [2] |

Mechanism of Action: A Dual-Function Ligand

This compound exhibits a complex and fascinating mechanism of action at the 5-HT2 receptor. It acts as both a competitive antagonist at the orthosteric binding site and as a positive allosteric modulator at a distinct allosteric site.[1]

-

Competitive Antagonism: this compound binds to the same site as the endogenous agonist, 5-hydroxytryptamine (5-HT), thereby preventing 5-HT from binding and activating the receptor. This is evidenced by the surmountable nature of the antagonism observed in functional assays.[1]

-

Allosteric Activation: In addition to its competitive antagonist activity, this compound can also bind to an allosteric site on the 5-HT2 receptor. This binding event is proposed to stabilize the receptor in a more active conformation (R-state), which can counteract the effects of allosteric inhibitors like methysergide that favor an inactive state (R'-state).[1] This allosteric effect is demonstrated by the ability of this compound to restore the maximal response to 5-HT in the presence of methysergide.[1]

Downstream Signaling of the 5-HT2A Receptor

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to a cascade of intracellular events culminating in various physiological responses. Additionally, signaling through β-arrestin pathways has also been described.

Key Experimental Protocols

The characterization of this compound's biological activity relies on several key experimental methodologies. Below are detailed overviews of the protocols for assessing vascular reactivity, receptor binding, and portal pressure.

Assessment of Vascular Reactivity (Isometric Contraction)

This protocol is used to determine the effect of this compound on the contractility of isolated arterial smooth muscle in response to 5-HT.

Methodology:

-

Tissue Preparation: Arterial tissues, such as calf coronary artery or rat tail artery, are dissected and cut into rings. The endothelium is often removed to study the direct effects on smooth muscle.[1]

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.

-

Cumulative Concentration-Response Curve to 5-HT: Increasing concentrations of 5-HT are added to the organ bath, and the resulting contraction is recorded until a maximal response is achieved.

-

Antagonist Incubation: The tissues are washed and then incubated with various concentrations of this compound for a predetermined period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to 5-HT is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the concentration-response curve is used to calculate the pKB value, which is a measure of the antagonist's affinity.

References

- 1. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constriction rate variation produced by partial ligation of the portal vein at pre-hepatic portal hypertension induced in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ICI 169369: A Selective 5-HT2 Receptor Antagonist

Introduction

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of ICI 169369. It is intended for researchers, scientists, and professionals in drug development. While the initial inquiry focused on potential activity at the thromboxane A2 receptor, a thorough review of scientific literature establishes that this compound is a potent and selective antagonist of the serotonin 5-HT2 receptor.[1] This document will, therefore, focus on its well-documented role and characteristics within the serotonergic system.

Chemical and Physicochemical Properties

This compound, systematically known as 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a quinoline derivative. Its core chemical identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline |

| Molecular Formula | C₁₉H₂₀N₂S |

| Molecular Weight | 308.44 g/mol |

| SMILES | CN(C)CCSc1c(cc2ccccc2n1)-c3ccccc3 |

| InChI Key | HYOLQGVNMQNERE-UHFFFAOYSA-N |

| Stereochemistry | Achiral |

Pharmacological Profile

This compound is a competitive antagonist with high affinity and selectivity for the 5-HT2 receptor subtype over the 5-HT1 subtype.[1] Its selectivity is a key feature, as it shows negligible activity at various other receptors, minimizing off-target effects.

Receptor Binding Affinity

The inhibitory constant (Ki) is a measure of a compound's binding affinity to a receptor. A lower Ki value indicates a higher affinity. Experimental data from radioligand binding assays in rat cortex tissue demonstrates the compound's selectivity.

| Receptor Target | Inhibitory Constant (Ki) | Reference |

| 5-HT2 Receptor | 1.79 x 10⁻⁸ M (17.9 nM) | [1] |

| 5-HT1 Receptor | 1.58 x 10⁻⁶ M (1580 nM) | [1] |

| Other Receptors | Inactive (>10⁻⁶ M) at α₁, α₂, β₁, β₂, H₁, H₂, and muscarinic receptors. | [1] |

Mechanism of Action and Signaling Pathway

This compound functions by competitively blocking the binding of serotonin (5-HT) to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This receptor is primarily coupled to the Gq/G11 signaling pathway.[2]

Upon activation by an agonist like serotonin, the 5-HT2A receptor initiates a cascade:

-

Gq Activation: The activated receptor stimulates the Gαq subunit of the G-protein.

-

PLC Activation: Gαq activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Downstream Effects: IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[3]

This compound prevents this entire cascade by occupying the receptor binding site, thereby inhibiting agonist-induced signal transduction.

Experimental Protocols

The pharmacological properties of this compound are determined through specific in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound for the 5-HT2A receptor by measuring how effectively it competes with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Receptor Source: Membranes prepared from rat frontal cortex or cells expressing recombinant human 5-HT2A receptors.

-

Radioligand: [³H]ketanserin, a selective 5-HT2A antagonist.[4]

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).[4]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: 96-well filter plates, vacuum filtration manifold, scintillation counter.[5][6]

Methodology:

-

Membrane Preparation: Homogenize receptor-containing tissue or cells in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the final assay buffer. Determine protein concentration (e.g., via BCA assay).[5]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of [³H]ketanserin (typically near its Kd value, e.g., 0.5 nM), and varying concentrations of the competitor, this compound.[4][6]

-

Controls:

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold buffer to remove residual unbound radioligand.[5]

-

Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of ICI 169369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 169369, chemically known as 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline, is a potent and selective 5-HT2 receptor antagonist. Its synthesis is a multi-step process involving the formation of a quinoline backbone followed by the introduction of a thioether side chain. This document provides a detailed technical overview of the synthetic route, including experimental protocols and quantitative data, to support research and development activities in the field of pharmacology and medicinal chemistry.

Introduction

This compound has been a valuable pharmacological tool for studying the role of the 5-HT2 receptor system. It acts as a competitive antagonist and an allosteric activator of this receptor.[1] The synthesis of this compound and its analogs has been explored to understand the structure-activity relationships for 5-HT2 receptor antagonism. This guide consolidates the synthetic methodology for this compound, providing a comprehensive resource for its preparation in a laboratory setting.

Synthesis of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline Hydrochloride (this compound)

The synthesis of this compound can be achieved through a multi-step sequence. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Phenylquinoline-2(1H)-thione

A mixture of 2-aminobenzophenone, malonic acid, and phosphorus pentasulfide in pyridine is heated under reflux. The reaction mixture is then cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 3-phenylquinoline-2(1H)-thione.

Step 2: Synthesis of 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline

To a solution of 3-phenylquinoline-2(1H)-thione in ethanol, sodium ethoxide is added, followed by the addition of 2-(dimethylamino)ethyl chloride hydrochloride. The mixture is heated under reflux. After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to give the free base of the target compound.

Step 3: Formation of 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline Hydrochloride (this compound)

The crude 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline is dissolved in ethanol, and a solution of hydrochloric acid in ethanol is added. The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried to afford 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline hydrochloride (this compound) as a crystalline solid.

Quantitative Data

| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) |

| 1 | 3-Phenylquinoline-2(1H)-thione | 2-Aminobenzophenone, Malonic Acid | Phosphorus Pentasulfide | Pyridine | Not Specified |

| 2 | 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline | 3-Phenylquinoline-2(1H)-thione, 2-(Dimethylamino)ethyl chloride hydrochloride | Sodium Ethoxide | Ethanol | Not Specified |

| 3 | 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline Hydrochloride | 2-[[2-(Dimethylamino)ethyl]thio]-3-phenylquinoline | Hydrochloric Acid | Ethanol | Not Specified |

Note: Specific yields were not detailed in the available literature.

Mechanism of Action: Signaling Pathway

This compound exerts its pharmacological effects by interacting with the 5-HT2 receptor, a G-protein coupled receptor. As a competitive antagonist, it blocks the binding of the endogenous ligand serotonin (5-HT) to the receptor. Furthermore, it acts as an allosteric activator, suggesting a complex interaction with the receptor that modulates its conformational state.

Caption: 5-HT2 receptor signaling pathway and the action of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental quinoline chemistry. This guide provides the necessary details for its preparation, enabling further research into its pharmacological properties and potential therapeutic applications. The provided diagrams and protocols offer a clear and concise resource for scientists in the field of drug discovery and development.

References

The Discovery and History of ICI 169,369: A 5-HT2 Receptor Antagonist with Allosteric Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 169,369, with the chemical name 2-((2-(dimethylamino)ethyl)thio)-3-phenylquinoline, is a potent and selective 5-HT2 receptor antagonist developed by Imperial Chemical Industries (ICI) in the late 1980s.[1][2] This compound emerged from research focused on developing novel antagonists for the 5-hydroxytryptamine (5-HT) system. While it showed promise in preclinical studies due to its unique pharmacological profile, its clinical development did not lead to a marketed drug. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to ICI 169,369.

Discovery and History

ICI 169,369 was first described in the scientific literature in the late 1980s as a novel, chemically distinct antagonist of 5-HT receptors.[2] Developed by the pharmaceutical division of Imperial Chemical Industries, a major British chemical company, its discovery was part of a broader effort to understand the role of serotonin in various physiological and pathological conditions. Initial in vitro studies highlighted its high affinity and selectivity for the 5-HT2 receptor subtype over the 5-HT1 subtype.[2] Further investigations revealed a more complex mechanism of action, where ICI 169,369 acts not only as a competitive antagonist but also as an allosteric activator of the 5-HT2 receptor system, a unique characteristic that set it apart from other antagonists of its time.[3] A study on human volunteers in the early 1990s investigated its effects on the central nervous system, assessing changes in waking EEG and pupillary responses.[1] Despite these investigations, the compound did not progress to later stages of clinical development, and the specific reasons for this are not extensively detailed in the available public literature.

Mechanism of Action

ICI 169,369 exhibits a dual mechanism of action at the 5-HT2 receptor. It acts as a competitive antagonist, directly competing with serotonin for the same binding site on the receptor.[3] This competitive antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (5-HT).

Intriguingly, ICI 169,369 also functions as an allosteric activator.[3] This was demonstrated in experiments where it could restore the maximal contractile response to 5-HT that had been depressed by the non-competitive antagonist methysergide. This suggests that ICI 169,369 can bind to an allosteric site on the 5-HT2 receptor, distinct from the agonist binding site, and positively modulate the receptor's activity in the presence of an agonist.[3] This allosteric effect appears to facilitate a more active state of the receptor.

The 5-HT2A receptor, a key target of ICI 169,369, is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6] By competitively antagonizing the 5-HT2A receptor, ICI 169,369 blocks this signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data reported for ICI 169,369.

| Parameter | Receptor Subtype | Tissue/System | Value | Reference |

| Ki | 5-HT2 | Rat Cortex | 1.79 x 10-8 M | [2][7] |

| 5-HT1 | Rat Cortex | 1.58 x 10-6 M | [2][7] | |

| pA2 | 5-HT | Rat Caudal Artery | 8.18 ± 0.5 | [2] |

| pKB | 5-HT | Calf Coronary Artery | 9.1 | [3] |

| 5-HT | Rat Tail Artery | 8.8 | [3] |

Table 1: Binding Affinity and Potency of ICI 169,369

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

A standard radioligand binding assay protocol, as generally described for 5-HT2A receptors, would have been used to determine the inhibitory constant (Ki) of ICI 169,369.[8][9]

-

Membrane Preparation: Rat cortical tissue is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the 5-HT receptors. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a radiolabeled ligand specific for the 5-HT2 receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled competitor drug (ICI 169,369).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value for ICI 169,369 is then determined by analyzing the competition binding curves using the Cheng-Prusoff equation.

Isolated Tissue Contraction Assay (for pA2/pKB determination)

The potency of ICI 169,369 as a competitive antagonist was determined using isolated arterial preparations.[3]

-

Tissue Preparation: Arteries, such as the calf coronary artery or rat tail artery, are dissected and cut into rings. The endothelium may be removed by gentle rubbing. The arterial rings are then mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in muscle tension.

-

Cumulative Concentration-Response Curves: A cumulative concentration-response curve to 5-HT is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a specific concentration of ICI 169,369 for a set period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve to 5-HT is then generated in the presence of ICI 169,369. A competitive antagonist will cause a parallel rightward shift in the concentration-response curve without affecting the maximum response.

-

Data Analysis: The pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated from the Schild plot analysis.

Visualizations

Figure 1: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of ICI 169,369.

Figure 2: Dual Mechanism of ICI 169,369 at the 5-HT2 Receptor.

Figure 3: Experimental Workflow for Isolated Tissue Contraction Assay.

References

- 1. The effects of a 5-HT2 receptor antagonist (ICI 169,369) on changes in waking EEG, pupillary responses and state of arousal in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro studies with ICI 169,369, a chemically novel 5-HT antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 6. innoprot.com [innoprot.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

An In-Depth Technical Guide to the Pharmacology and Toxicology of ICI 169369

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on ICI 169369. It is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

This compound is a potent and selective competitive antagonist of the 5-hydroxytryptamine-2 (5-HT2) receptor, with a significantly lower affinity for the 5-HT1 receptor subtype. Its pharmacological activity centers on the modulation of the serotonergic system, demonstrating effects on vascular smooth muscle and potential therapeutic applications in conditions involving 5-HT2 receptor overactivity. This guide provides a comprehensive overview of the known pharmacology of this compound, including its mechanism of action, binding affinities, and functional effects. Due to a notable lack of publicly available data, the toxicological profile of this compound is primarily inferred from the established safety profiles of the broader class of 5-HT2 receptor antagonists. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development efforts.

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at 5-HT2 receptors. This means it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor. By occupying the receptor, it prevents 5-HT from binding and initiating downstream signaling cascades.

Interestingly, some research suggests that this compound may also act as an allosteric activator under certain conditions, particularly in arterial muscle. It has been shown to restore the maximum contractile effects of 5-HT that have been depressed by the non-competitive antagonist methysergide. This suggests a complex interaction with the 5-HT2 receptor system, potentially involving competition at an allosteric site that modulates the receptor's conformational state.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of 5-HT2 receptor-mediated processes. In arterial muscle, it competitively antagonizes 5-HT-induced vasoconstriction. This has been demonstrated in isolated calf coronary and rat tail arteries.

Furthermore, studies in portal hypertensive rats have shown that systemic administration of this compound can selectively block 5-HT2 receptors in the portal venous system, leading to a decrease in portal pressure without significantly affecting systemic arterial pressure. This suggests a potential therapeutic role in the management of portal hypertension.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/Tissue | Reference |

| Ki (5-HT2 Receptor) | 1.79 x 10⁻⁸ M (17.9 nM) | Not Specified | [1] |

| Ki (5-HT1 Receptor) | 1.58 x 10⁻⁶ M (1580 nM) | Not Specified | [1] |

| pKB (Coronary Artery) | 9.1 | Calf | [2] |

| pKB (Tail Artery) | 8.8 | Rat | [2] |

| Equilibrium Dissociation Constant (Portal/Superior Mesenteric Veins) | 1-3 nM | Rat | [3] |

Toxicology

Potential Adverse Effects of 5-HT2 Receptor Antagonists

| System | Potential Adverse Effects |

| Central Nervous System | Drowsiness, fatigue, dizziness, headache.[1] |

| Cardiovascular | Postural hypotension, edema. |

| Gastrointestinal | Nausea, dry mouth, weight gain. |

| Other | Potential for drug-drug interactions, particularly with other serotonergic agents. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of a 5-HT2 receptor antagonist like this compound.

5-HT2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2 receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin.

-

Non-specific binding control: Spiperone or another suitable 5-HT2 antagonist.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the cell membranes, [³H]ketanserin, and either the test compound or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Aortic Ring Assay

Objective: To assess the functional antagonist activity of a test compound on 5-HT-induced vasoconstriction.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat).

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Serotonin (5-HT) stock solution.

-

Test compound (this compound) stock solution.

-

Organ bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Euthanize the animal and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.

-

Induce a stable contraction with a submaximal concentration of 5-HT.

-

Once a stable plateau is reached, add increasing concentrations of the test compound cumulatively to determine its relaxant effect.

-

To determine the antagonist potency, pre-incubate separate aortic rings with different concentrations of the test compound for a specified period (e.g., 30 minutes).

-

Then, generate cumulative concentration-response curves to 5-HT in the absence and presence of the antagonist.

-

Calculate the pA2 value from the Schild plot to quantify the antagonist potency.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound, as an antagonist, blocks the initial step of this cascade by preventing serotonin from binding to the receptor.

References

The Selective 5-HT2 Receptor Antagonist ICI 169,369: A Technical Guide for Serotonin Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of ICI 169,369 as a valuable tool for investigating serotonin signaling pathways. ICI 169,369 is a potent and selective competitive antagonist of the 5-HT2 receptor, with a notable preference for the 5-HT2A subtype. Its utility in elucidating the physiological and pathological roles of these receptors is well-established. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in both in vitro and in vivo research settings.

Core Mechanism of Action

ICI 169,369 exerts its effects by competitively blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) to 5-HT2 receptors. The 5-HT2 receptor family, particularly the 5-HT2A receptor, is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By competitively inhibiting the initial binding of 5-HT, ICI 169,369 effectively attenuates this entire downstream signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ICI 169,369, providing a clear comparison of its binding affinity and functional potency.

| Parameter | Receptor | Value | Reference |

| Ki (Inhibition Constant) | 5-HT2 | 1.79 x 10⁻⁸ M (17.9 nM) | [1][2] |

| Ki (Inhibition Constant) | 5-HT1 | 1.58 x 10⁻⁶ M (1580 nM) | [1][2] |

| pKB (equivalent to pA2) | 5-HT2 (Rat Tail Artery) | 8.8 | [3] |

Table 1: Binding Affinity and Functional Potency of ICI 169,369.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for characterizing ICI 169,369.

Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of ICI 169,369.

Caption: A typical experimental workflow for characterizing ICI 169,369.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of ICI 169,369 for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

[³H]Ketanserin (radioligand).

-

ICI 169,369.

-

Serotonin or another known 5-HT2A ligand (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled 5-HT2A ligand (e.g., 10 µM serotonin), 50 µL of [³H]Ketanserin, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of ICI 169,369, 50 µL of [³H]Ketanserin, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of ICI 169,369.

-

Determine the IC50 value (the concentration of ICI 169,369 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide Hydrolysis Assay

Objective: To determine the functional antagonist potency (IC50) of ICI 169,369 by measuring its ability to inhibit 5-HT-stimulated inositol phosphate accumulation.

Materials:

-

PC12 cells stably expressing the rat 5-HT2A receptor.

-

[³H]myo-inositol.

-

Inositol-free DMEM.

-

Krebs-HEPES buffer (containing 10 mM LiCl).

-

Serotonin (5-HT).

-

ICI 169,369.

-

Perchloric acid.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Labeling: Culture the PC12-5-HT2A cells in inositol-free DMEM supplemented with serum and 2 µCi/mL [³H]myo-inositol for 18-24 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate in Krebs-HEPES buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Antagonist Treatment: Add varying concentrations of ICI 169,369 to the cells and incubate for a further 15 minutes.

-

Agonist Stimulation: Stimulate the cells with a submaximal concentration of 5-HT (e.g., the EC80 concentration) for 30-60 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Extraction of Inositol Phosphates: Neutralize the samples and apply them to Dowex AG1-X8 anion-exchange columns.

-

Elution and Quantification: Wash the columns and then elute the [³H]inositol phosphates with formic acid. Add the eluate to scintillation vials with scintillation cocktail and quantify using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphate accumulation against the log concentration of ICI 169,369.

-

Determine the IC50 value, which represents the concentration of ICI 169,369 that causes a 50% inhibition of the 5-HT-stimulated response.

-

In Vivo Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo antagonist activity of ICI 169,369 against a 5-HT2A receptor-mediated behavior. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.[1]

Materials:

-

Male C57BL/6J mice or Sprague-Dawley rats.

-

ICI 169,369.

-

1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a potent 5-HT2A/2C receptor agonist.

-

Vehicle (e.g., saline).

-

Observation chambers.

Procedure:

-

Acclimatization: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.

-

Antagonist Pre-treatment: Administer ICI 169,369 or vehicle intraperitoneally (i.p.) at various doses. The pre-treatment time will depend on the pharmacokinetic profile of ICI 169,369 but is typically 30-60 minutes.

-

Agonist Challenge: Administer a dose of DOI (e.g., 2.5 mg/kg, i.p.) that is known to induce a robust HTR.

-

Behavioral Observation: Immediately after DOI administration, place the animals back into the observation chambers and record the number of head twitches for a defined period, typically 20-30 minutes. A head twitch is a rapid, spasmodic, side-to-side movement of the head.

-

Data Analysis:

-

Compare the number of head twitches in the ICI 169,369-treated groups to the vehicle-treated control group.

-

Calculate the percentage inhibition of the DOI-induced HTR for each dose of ICI 169,369.

-

Determine the ED50 value, which is the dose of ICI 169,369 that produces a 50% reduction in the HTR.

-

Conclusion

ICI 169,369 is a powerful and selective tool for dissecting the complex roles of 5-HT2 receptors in cellular and systemic physiology. Its high affinity for the 5-HT2A receptor and its proven efficacy in both in vitro and in vivo models make it an invaluable antagonist for researchers in neuroscience, pharmacology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the effective application of ICI 169,369 in advancing our understanding of serotonin signaling pathways.

References

- 1. (1-(2,5-dimethoxy-4 iodophenyl)-2-aminopropane)-induced head-twitches in the rat are mediated by 5-hydroxytryptamine (5-HT) 2A receptors: modulation by novel 5-HT2A/2C antagonists, D1 antagonists and 5-HT1A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI 169,369, A 5-HT2/5-HT1C antagonist, that can evoke endothelium-dependent relaxation in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICI 169,369 is both a competitive antagonist and an allosteric activator of the arterial 5-hydroxytryptamine2 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Experimental Protocols for ICI 169369: A Selective 5-HT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 169369 is a potent and selective competitive antagonist of the 5-HT2 receptor, with a notable preference for the 5-HT2A subtype.[1][2] Its utility as a research tool lies in its ability to probe the physiological and pathological roles of the 5-HT2 receptor system. This document provides detailed in vitro experimental protocols for the characterization of this compound, including its binding affinity and functional antagonism at the 5-HT2A receptor. The protocols are designed to be adaptable for high-throughput screening and detailed pharmacological profiling.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

| Binding Affinity of this compound | |

| Parameter | Value |

| Ki (5-HT2 sites, rat cortex) | 17.9 nM (1.79 x 10⁻⁸ M)[2] |

| Ki (5-HT1 sites, rat cortex) | 1580 nM (1.58 x 10⁻⁶ M)[2] |

| Functional Antagonism of this compound | |

| Parameter | Value |

| pA2 (rat caudal artery vs. 5-HT) | 8.18[2] |

Signaling Pathway

The 5-HT2A receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/G11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing agonist binding to the 5-HT2A receptor.

Experimental Protocols

5-HT2A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Materials:

-

Receptor Source: Membranes from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.

-

Test Compound: this compound.

-

Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.